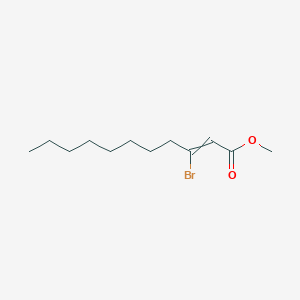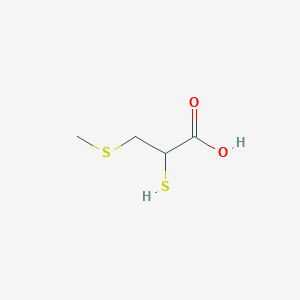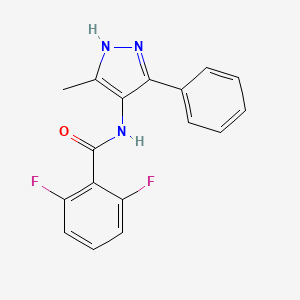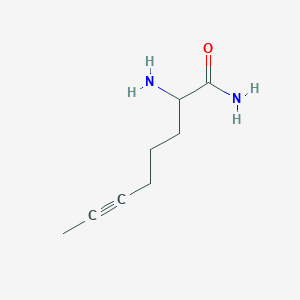![molecular formula C15H13N5O2 B14207975 4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole CAS No. 825622-01-3](/img/structure/B14207975.png)
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a phenyl ring, an imidazole ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, formaldehyde, and ammonia.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of the Rings: The imidazole and pyrazole rings are then coupled through a condensation reaction, often facilitated by a base such as potassium carbonate.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The imidazole and pyrazole rings can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Concentrated sulfuric acid, nitric acid, halogens.
Condensation: Aldehydes, ketones, bases such as potassium carbonate.
Major Products
Reduction: 4-Amino-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole.
Substitution: Various substituted derivatives on the phenyl ring.
Condensation: Imidazole-pyrazole derivatives with different functional groups.
科学研究应用
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
相似化合物的比较
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, often used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Nitro Compounds: Compounds containing the nitro group, which are known for their reactivity and potential as intermediates in organic synthesis.
List of Similar Compounds
- 4-Phenyl-5-(prop-2-en-1-yl)-2H-imidazole
- 3-Nitro-1H-pyrazole
- 4-Nitroimidazole
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
825622-01-3 |
|---|---|
分子式 |
C15H13N5O2 |
分子量 |
295.30 g/mol |
IUPAC 名称 |
2-(4-nitro-1H-pyrazol-5-yl)-4-phenyl-5-prop-2-enyl-1H-imidazole |
InChI |
InChI=1S/C15H13N5O2/c1-2-6-11-13(10-7-4-3-5-8-10)18-15(17-11)14-12(20(21)22)9-16-19-14/h2-5,7-9H,1,6H2,(H,16,19)(H,17,18) |
InChI 键 |
XHUCQKWMORAHLV-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(N=C(N1)C2=C(C=NN2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


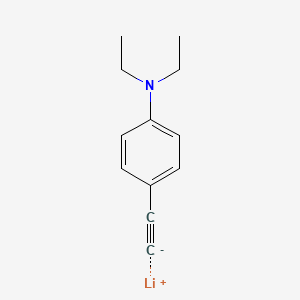
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
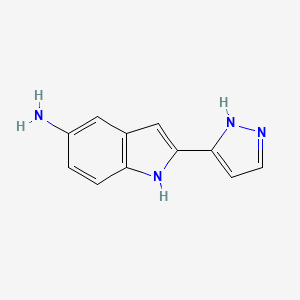
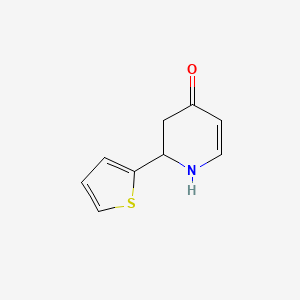
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
